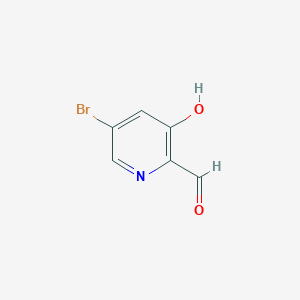

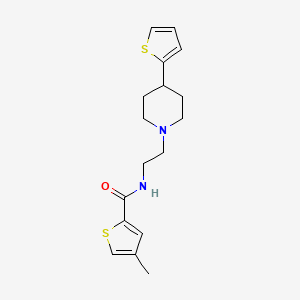

![molecular formula C10H10ClN3O B2843977 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime CAS No. 154877-43-7](/img/structure/B2843977.png)

1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This synthesis can be performed under microwave irradiation, which is reasonably fast, very clean, high yielding, and environmentally benign .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 157–159 °C .Wissenschaftliche Forschungsanwendungen

1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime has been studied for its potential applications in the treatment of inflammation, pain, and cancer. It has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are compounds that play a role in inflammation and pain. This compound has also been found to inhibit the growth of certain cancer cells, suggesting that it may have potential applications in the treatment of cancer.

Wirkmechanismus

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These interactions suggest that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell cycle regulation (via cdk inhibition), calcium signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .

Result of Action

Based on the potential targets and modes of action, the compound could potentially influence cell cycle progression, calcium-dependent processes, and neurotransmission .

Vorteile Und Einschränkungen Für Laborexperimente

1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime has several advantages for laboratory experiments. It is relatively inexpensive to synthesize and is available in a wide range of concentrations. This compound is also stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble and can be difficult to dissolve in aqueous solutions. In addition, this compound is toxic and must be handled with caution.

Zukünftige Richtungen

There are several potential future directions for the study of 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime. These include further exploration of its potential applications in the treatment of inflammation, pain, and cancer. In addition, further research could be conducted to identify potential new uses for this compound, such as in the treatment of other diseases. Further studies could also be conducted to identify the optimal dosage and delivery method for this compound. Finally, further research could be conducted to explore the potential side effects of this compound.

Synthesemethoden

The synthesis of 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime is achieved through a two-step reaction. The first step involves the reaction of 6-chloro-2-methylimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of triethylamine, which yields 1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone. The second step involves the reaction of the resulting product with hydroxylamine hydrochloride in the presence of sodium hydroxide, which yields this compound (this compound).

Biochemische Analyse

Cellular Effects

Imidazopyridines have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)

Molecular Mechanism

Imidazopyridines have been found to exhibit significant activity against MDR-TB and XDR-TB , suggesting they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Eigenschaften

IUPAC Name |

(NE)-N-[1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-6-10(7(2)13-15)14-5-8(11)3-4-9(14)12-6/h3-5,15H,1-2H3/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDRRLTBWPCDW-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)/C(=N/O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

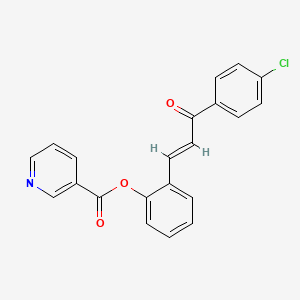

![4-[1-(2-Morpholin-4-ylethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2843899.png)

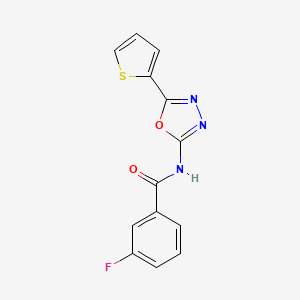

![N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2843903.png)

![8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide](/img/structure/B2843904.png)

![2-[[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2843906.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2843908.png)

![3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2843909.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2843912.png)